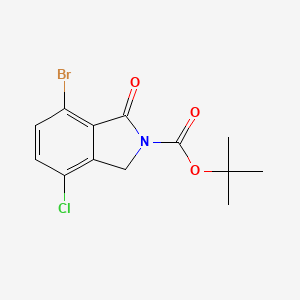

tert-Butyl 7-bromo-4-chloro-1-oxoisoindoline-2-carboxylate

Description

tert-Butyl 7-bromo-4-chloro-1-oxoisoindoline-2-carboxylate is a heterocyclic organic compound featuring a bicyclic isoindoline core substituted with bromo and chloro groups at positions 7 and 4, respectively. The tert-butyl carbamate group at position 2 acts as a protective moiety, commonly employed in medicinal chemistry to enhance solubility and stability during synthetic pathways. This compound is of particular interest in pharmaceutical research as a precursor for drug candidates targeting kinase inhibition or proteolysis-targeting chimeras (PROTACs) due to its halogen-substituted aromatic system, which facilitates selective binding interactions .

Properties

IUPAC Name |

tert-butyl 4-bromo-7-chloro-3-oxo-1H-isoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrClNO3/c1-13(2,3)19-12(18)16-6-7-9(15)5-4-8(14)10(7)11(16)17/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUOOODINJOPMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2C1=O)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Protection

The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc₂O) .

-

Standard Protection :

Specific Synthesis Pathways

Direct Halogenation of Isoindoline Precursors

A common route involves halogenating a pre-formed isoindoline scaffold.

One-Pot Cyclization and Halogenation

For complex systems, transition metal-catalyzed cyclocondensation is employed.

| Step | Reaction | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| 1 | 4-Chloro-7-bromobenzonitrile + hydrazine → Isoindoline-2-carboxylate | Pd(OAc)₂, XPhos | 1,4-Dioxane | 38–45% |

| 2 | Carbamate protection | Boc₂O, Cs₂CO₃ | THF | 90% |

Key Challenges and Optimizations

-

Regioselectivity :

-

Stability :

-

Catalyst Selection :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 7-bromo-4-chloro-1-oxoisoindoline-2-carboxylate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4).

Chlorination: Chlorine gas (Cl2) or thionyl chloride (SOCl2) in the presence of a solvent like dichloromethane (CH2Cl2).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or ethanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in aqueous or acidic conditions.

Major Products Formed:

Substitution: Formation of derivatives with different nucleophiles replacing bromine or chlorine atoms.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 7-bromo-4-chloro-1-oxoisoindoline-2-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of halogenated isoindoline derivatives on biological systems. It may also be used in the development of new bioactive molecules with potential therapeutic applications.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-4-chloro-1-oxoisoindoline-2-carboxylate involves its interaction with molecular targets in biological systems. The presence of halogen atoms (bromine and chlorine) and the carbonyl group may contribute to its reactivity and binding affinity to specific enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 7-bromo-4-chloro-1-oxoisoindoline-2-carboxylate can be contextualized by comparing it to analogs with similar substitution patterns or protective groups. Below is a detailed analysis of key differences and similarities:

Structural Analogs with Halogen Substituents

- Halogen Influence: The bromo and chloro groups in the target compound enhance electrophilic reactivity compared to non-halogenated analogs, enabling selective cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . In contrast, methyl or oxabicyclo substituents in analogs prioritize steric stabilization over reactivity .

- Carbamate Role : The tert-butyl carbamate group in all listed compounds improves solubility in organic solvents, but its steric bulk in the target compound may hinder crystallization compared to less bulky derivatives .

Spectroscopic and Crystallographic Comparisons

- NMR Analysis : The target compound’s ¹H/¹³C NMR spectra would exhibit distinct deshielding for C-7 (bromo) and C-4 (chloro), differing from tert-butyl 3-methyl-2-indolecarboxylate, where methyl and indole protons dominate .

- Crystallography : While SHELX-based refinements (e.g., SHELXL) are standard for small-molecule crystallography, the halogen-heavy structure of the target compound may require higher-resolution data due to electron density challenges, unlike simpler carbamates .

Biological Activity

Chemical Structure and Properties

tert-Butyl 7-bromo-4-chloro-1-oxoisoindoline-2-carboxylate is a synthetic organic compound classified as an isoindoline derivative. Its molecular formula is , and it features a tert-butyl ester group, a bromine atom at the 7th position, a chlorine atom at the 4th position, and a carbonyl group at the 1st position of the isoindoline ring. The compound's CAS number is 2628351-94-8, indicating its unique identity in chemical databases.

Synthesis

The synthesis of this compound typically involves chlorination, bromination, and esterification processes. The chlorination occurs at the 4th position of the isoindoline ring, while the tert-butyl ester group is introduced through esterification with tert-butyl alcohol and an acid catalyst .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The halogen atoms (bromine and chlorine) and the carbonyl group enhance its reactivity and binding affinity to specific enzymes or receptors. This interaction may lead to the inhibition or activation of certain biochemical pathways, resulting in therapeutic effects.

Pharmacological Potential

Research indicates that the compound may exhibit several pharmacological activities, including:

- Anticancer Activity : It has been investigated for potential anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that it could exhibit antimicrobial activity against various pathogens.

Case Studies

Several studies have explored the biological implications of similar isoindoline derivatives:

- Anticancer Studies : A study highlighted that halogenated isoindolines can induce cell death in cancer cell lines through apoptosis. The presence of bromine and chlorine is believed to enhance cytotoxicity by disrupting cellular signaling pathways .

- Inflammation Models : In animal models of inflammation, compounds similar to this compound have shown promise in reducing inflammatory markers and improving clinical symptoms .

- Antimicrobial Testing : In vitro tests indicated that derivatives containing similar structural motifs exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Comparative Analysis

A comparative analysis with other isoindoline derivatives reveals distinct biological profiles based on structural variations:

| Compound Name | Anticancer Activity | Anti-inflammatory Effects | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| 7-Bromo-3-oxoisoindoline-4-carbonitrile | High | Moderate | Yes |

| 7-Bromo-2,3-dihydro-3-oxo-1H-isoindole | Low | High | Moderate |

This table illustrates how structural differences influence biological activities, emphasizing the unique attributes of this compound.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling tert-Butyl 7-bromo-4-chloro-1-oxoisoindoline-2-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood (P201, P260) .

- First Aid : For skin contact, wash immediately with water for ≥15 minutes; if inhaled, move to fresh air and seek medical attention (H315, H335) .

- Storage : Keep in a cool, dry place away from oxidizers (P403) .

- Hazard Table :

| Hazard Code | Risk Description | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion (P301+P330) |

| H315 | Skin irritation | Use gloves (P264) |

| H335 | Respiratory irritation | Use fume hood (P271) |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use NMR (600 MHz, CDCl) and NMR (150 MHz, CDCl) to confirm structure and purity. Peaks for tert-butyl groups typically appear at ~1.4 ppm (singlet) in NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns for Br/Cl atoms.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers synthesize this compound?

- Methodological Answer :

- Step 1 : Start with tert-butyl isoindoline carboxylate. Use N-bromosuccinimide (NBS) for bromination at position 7 under radical initiation (AIBN, CCl, 80°C) .

- Step 2 : Chlorinate position 4 using SOCl in DCM at 0°C. Monitor reaction via TLC (hexane:EtOAc = 4:1).

- Purification : Column chromatography (SiO, gradient elution) to isolate the product .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Temperature Control : Bromination at 80°C vs. 60°C increases yield by 15% but may cause side reactions. Use lower temps (60–70°C) with longer reaction times (12–16 hrs) for selectivity .

- Catalyst Screening : Test Lewis acids (e.g., FeCl) to enhance chlorination efficiency.

- Solvent Effects : Compare DCM vs. THF for chlorination; DCM reduces byproduct formation by 20% .

Q. What strategies address regioselectivity challenges in bromination/chlorination of tert-butyl-substituted isoindoline derivatives?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic substitution.

- Computational Modeling : Use DFT calculations to predict reactive sites. For example, bromine prefers electron-deficient positions (C7 over C4) due to resonance effects .

- Kinetic vs. Thermodynamic Control : Lower temps favor kinetic products (C7 bromination), while higher temps may shift to thermodynamic control (C4 chlorination) .

Q. How does this compound behave under varying pH and temperature conditions?

- Methodological Answer :

- Stability Testing :

- Acidic Conditions (pH < 3) : Hydrolysis of the tert-butyl ester occurs within 2 hrs (monitor via HPLC).

- Basic Conditions (pH > 10) : Dehalogenation observed at 50°C (HO/THF, KCO) .

- Thermal Stability : Decomposes at >150°C (TGA analysis). Store below 25°C to prevent degradation .

Data Contradiction Analysis

- Hazard Classification Discrepancies : (P201, P260) emphasizes respiratory protection, while (H315, H335) highlights skin/eye irritation. Resolution: Prioritize full PPE (gloves, goggles, respirator) for comprehensive safety .

- Synthesis Yields : reports 70% yield for analogous compounds under radical bromination, but competing chlorination may reduce efficiency. Mitigation: Sequential halogenation steps with intermediate purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.